methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate
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Overview
Description
Methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system substituted with a nitroethenyl group and a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, Bartoli indole synthesis, or the Bischler-Möhlau indole synthesis.
Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced through a nitration reaction followed by a condensation reaction with an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the indole derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the indole compound.
Reduction: Amino derivatives of the indole compound.
Substitution: Various substituted indole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring system can bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Another indole derivative with a hydroxyl group at the 1-position and a carboxylate group at the 3-position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with an amino group at the 6-position and an isobutoxy group at the 4-position.
Uniqueness
Methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject for research and development .
Properties
IUPAC Name |
methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-13(16)9-14-8-10(6-7-15(17)18)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQCYGEGSGDBF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.